molecular formula C5H6S B7883307 2-Methylthiophene CAS No. 25154-40-9

2-Methylthiophene

Cat. No.: B7883307
CAS No.: 25154-40-9
M. Wt: 98.17 g/mol
InChI Key: XQQBUAPQHNYYRS-UHFFFAOYSA-N
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Description

2-Methylthiophene is an organosulfur compound with the molecular formula C5H6S. It is a colorless, flammable liquid that is part of the thiophene family, which consists of heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is known for its distinctive odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthiophene can be synthesized through several methods:

Industrial Production Methods: The vapor-phase dehydrogenation method is commonly used in industrial settings due to its efficiency and scalability. This process typically requires a catalyst and high temperatures to facilitate the dehydrogenation reaction.

Chemical Reactions Analysis

2-Methylthiophene undergoes various chemical reactions, including:

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Dihydrothiophene Derivatives: Formed through reduction.

    Substituted Thiophenes: Formed through electrophilic substitution.

Comparison with Similar Compounds

  • Thiophene
  • 2,5-Dimethylthiophene
  • 3-Methylthiophene

By understanding the properties, reactions, and applications of 2-methylthiophene, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-methylthiophene
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InChI

InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQBUAPQHNYYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6S
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DSSTOX Substance ID

DTXSID3060291
Record name Thiophene, 2-methyl-
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Molecular Weight

98.17 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid
Record name 2-Methylthiophene
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Boiling Point

112.00 °C. @ 760.00 mm Hg
Record name 2-Methylthiophene
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Solubility

112.6 mg/L @ 25 °C (exp)
Record name 2-Methylthiophene
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Vapor Pressure

24.9 [mmHg]
Record name 2-Methylthiophene
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CAS No.

554-14-3, 25154-40-9
Record name 2-Methylthiophene
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Record name Thiophene, methyl-
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Record name 2-METHYLTHIOPHENE
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Record name 2-Methylthiophene
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Melting Point

-63.4 °C
Record name 2-Methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
2-Methylthiophene
Reactant of Route 4
2-Methylthiophene
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

ANone: 2-Methylthiophene has the molecular formula C5H6S and a molecular weight of 98.16 g/mol.

ANone: Various spectroscopic techniques have been employed to characterize this compound, including:

  • NMR Spectroscopy: [, , ] 1H and 13C NMR spectra provide detailed information about the compound's structure and dynamics.
  • Infrared (IR) Spectroscopy: [] IR absorption spectra reveal characteristic vibrational frequencies associated with specific functional groups.
  • Raman Spectroscopy: [, ] Raman spectra provide complementary information to IR, particularly useful for studying molecular vibrations and interactions.
  • Surface Enhanced Raman Spectroscopy (SERS): [] SERS studies using silver colloids have provided insights into the adsorption behavior of this compound on metal surfaces.

A: this compound, along with other sulfur-containing compounds, is commonly found in fossil fuels. [, , , , ] Its presence contributes to sulfur emissions during combustion, which are detrimental to the environment.

ANone: Several methods have been investigated for this compound removal, including:

  • Oxidative Desulfurization: [, , ] This method utilizes oxidizing agents like hydrogen peroxide to convert sulfur compounds into more easily removable forms.
  • Extractive Desulfurization: [] This method uses specific solvents, including ionic liquids, to selectively extract sulfur compounds from the fuel.

ANone: Computational studies provide valuable insights into the properties and reactivity of this compound:

  • Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, bonding, and reactivity of this compound and its interactions with catalysts. [, ]
  • Molecular Dynamics (MD) Simulations: [] MD simulations are employed to study the conformational flexibility of this compound and its derivatives, providing information about their structural dynamics.

ANone:

  • C-S Bond Cleavage: [, , ] Research has demonstrated that certain iridium complexes can cleave the carbon-sulfur bond in this compound, leading to ring-opening and potential applications in desulfurization. [, ]
  • Photoisomerization: [] Upon UV irradiation, this compound can undergo isomerization to form 3-Methylthiophene. Theoretical studies suggest that this process occurs on the excited triplet state (T1) surface and involves diradical intermediates. []
  • Oxidative Cycloaddition: [, ] In the presence of oxidants and catalysts like BF3·Et2O, this compound can undergo oxidative cycloaddition reactions with dienophiles, forming various cyclic products. [, ]

A: As a constituent of fossil fuels, this compound contributes to sulfur dioxide (SO2) emissions upon combustion, leading to acid rain and air pollution. [, ]

A:

  • Gas Chromatography (GC): GC coupled with various detectors, such as sulfur chemiluminescence detectors (SCDs) [, , ] and atomic emission detectors (AEDs), [, ] is widely used for separating and quantifying this compound in complex mixtures like gasoline.

ANone: The position of the methyl group influences the reactivity of the thiophene ring:

  • Electrophilic Substitution: The methyl group in this compound activates the thiophene ring towards electrophilic substitution reactions, primarily at the 5-position. []
  • Oxidative Cycloaddition: Alkylation of the thiophene ring, as in this compound, has been shown to lower the activation barrier for oxidative cycloaddition reactions with singlet oxygen. []

A:

  • Metal Surfaces: SERS studies indicate that this compound adsorbs on silver surfaces through its sulfur atom. [] The specific orientation of the molecule on the surface depends on the isomer.

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